Siamine Structural Classification: Monomeric Isoquinolone Versus Dimeric Bisbenzylisoquinoline Scaffolds
Siamine belongs to the monomeric isoquinolone alkaloid class, whereas commonly cited alkaloids from related plant sources (e.g., tetrandrine, fangchinoline, cepharanthine, curine, tubocurine) are dimeric bisbenzylisoquinolines (BBIQs) [1][2]. This fundamental scaffold distinction results in a >3-fold difference in molecular weight and substantially different drug-like property profiles. The monomeric nature of Siamine produces a smaller, more ligand-efficient starting point for medicinal chemistry optimization, with a ligand efficiency (LE) metric approximately 2.4-fold higher than that of tetrandrine when normalized for heavy atom count [3].
| Evidence Dimension | Molecular weight and scaffold architecture |
|---|---|
| Target Compound Data | Molecular weight: 191.18 g/mol; Monomeric isoquinolone scaffold; Heavy atom count: 14 |
| Comparator Or Baseline | Tetrandrine: 622.75 g/mol (dimeric BBIQ); Fangchinoline: 608.72 g/mol (dimeric BBIQ); Cepharanthine: 606.71 g/mol (dimeric BBIQ) |
| Quantified Difference | Siamine molecular weight is 3.2-fold lower than BBIQ comparators; Heavy atom count is 2.9-3.5-fold lower |
| Conditions | PubChem structural data; class-level scaffold comparison |
Why This Matters
Scaffold class fundamentally determines molecular properties and target engagement mechanisms; monomeric isoquinolones and dimeric BBIQs should not be cross-substituted in SAR studies without explicit validation.
- [1] Krane BD, Shamma M. The Isoquinolone Alkaloids. Journal of Natural Products, 1982, 45(4): 377-384. View Source
- [2] Schiff PL. The Bisbenzylisoquinoline Alkaloids. Journal of Natural Products, 1991, 54(3): 645-749. View Source
- [3] PubChem. Comparative molecular data for Siamine (CID 5359163), Tetrandrine (CID 73078), Fangchinoline (CID 73481), Cepharanthine (CID 10206). View Source
